molecular formula C9H10BrNO2 B13144692 Methyl 2-(aminomethyl)-6-bromobenzoate

Methyl 2-(aminomethyl)-6-bromobenzoate

Cat. No.: B13144692
M. Wt: 244.08 g/mol
InChI Key: JRWGSCBNXBLEJG-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-bromobenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position and an aminomethyl group at the 2-position. The bromine atom enhances electrophilic reactivity, while the aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from simpler benzoate derivatives.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-bromobenzoate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,5,11H2,1H3

InChI Key

JRWGSCBNXBLEJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-bromobenzoate typically involves a multi-step process. One common method includes the bromination of methyl benzoate followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The aminomethyl group can be introduced using formaldehyde and ammonium chloride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent aminomethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride produces primary amines.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-bromobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-bromobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares Methyl 2-(aminomethyl)-6-bromobenzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Reactivity

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound Br (6), NH2CH2 (2) Not Available C9H10BrNO2 244.09 (calc.) Bromo, Aminomethyl, Ester
Methyl 2-bromo-6-methylbenzoate Br (6), CH3 (2) 99548-56-8 C9H9BrO2 229.07 Bromo, Methyl, Ester
Methyl 2-(bromomethyl)-6-cyanobenzoate BrCH2 (2), CN (6) 1022980-69-3 C10H8BrNO2 254.08 Bromomethyl, Cyano, Ester
(S)-Methyl 4-(1-aminoethyl)benzoate NH2CH(CH3) (4) 222714-37-6 C10H13NO2 179.22 Aminoethyl, Ester
Methyl 4-bromo-2-hydroxy-6-methylbenzoate Br (4), OH (2), CH3 (6) 2089319-35-5 C9H9BrO3 245.07 Bromo, Hydroxy, Methyl, Ester
  • Aminomethyl vs.
  • Bromine vs. Cyano Groups: Methyl 2-(bromomethyl)-6-cyanobenzoate combines bromine’s electrophilicity with a cyano group’s electron-withdrawing effects, which may favor nucleophilic substitution reactions compared to the aminomethyl analog.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility Key Hazards
Methyl 2-bromo-6-methylbenzoate Not Reported Not Reported Lipophilic Harmful by inhalation, skin contact
(S)-Methyl 4-(1-aminoethyl)benzoate Not Reported Not Reported Moderate in DMSO Not Reported
Methyl 4-bromo-2-hydroxy-6-methylbenzoate Not Reported 530.2 (Predicted) Low in water Not Reported
  • Solubility Trends: The aminomethyl group in the target compound may increase aqueous solubility compared to purely lipophilic analogs like Methyl 2-bromo-6-methylbenzoate .
  • Thermal Stability: The hydroxy-substituted analog exhibits a high predicted boiling point (530.2°C), suggesting stronger intermolecular hydrogen bonding compared to non-hydroxy derivatives.

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